molecular formula C10H11N3O2 B13256803 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13256803
M. Wt: 205.21 g/mol
InChI Key: DPSWTTFVJOAHGQ-UHFFFAOYSA-N
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Description

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(pent-3-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)11-6-7-13-9/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

DPSWTTFVJOAHGQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CN=C1C(=O)O

Origin of Product

United States

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